molecular formula C12H20INO B1442716 (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide CAS No. 1210475-90-3

(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide

Cat. No. B1442716
M. Wt: 321.2 g/mol
InChI Key: XQBKFRHIUXBEPA-UHFFFAOYSA-N
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Description

The compound is a quaternary ammonium salt with a phenyl group that has hydroxy and methyl substituents. Quaternary ammonium salts are often used in various fields due to their unique properties, such as being able to act as phase-transfer catalysts .

Scientific Research Applications

Photoinduced Alkaline pH-jump on the Nanosecond Time Scale

The compound has been utilized as a photoactivatable caged hydroxide to rapidly increase the pH of a neutral aqueous solution on the nanosecond time scale. This involves photoexcitation resulting in the formation of a colored carbocation, offering a large time window for studying proton transfer reactions (Abbruzzetti et al., 2001).

Trace Level Determination in Aqueous Solution

A technique involving the compound has been proposed for determining iodine, iodide, and iodate in aqueous solutions. The method includes a derivatization step with the compound, demonstrating its utility in sensitive detection and quantification procedures (Ho‐Sang Shin et al., 1996).

Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides

This compound is part of a catalytic system for hydroxylation of (hetero)aryl halides, showcasing its role in facilitating chemical reactions under mild conditions (Shanghua Xia et al., 2016).

Organotellurium Iodides Synthesis

The compound has been used in the synthesis of organotellurium iodides, demonstrating its role in producing new compounds with unique structural features (Eliandro Faoro et al., 2009).

High-Performance Liquid Chromatography (HPLC) Application

It's used in the derivatization of iodide into a specific phenol derivative for sensitive HPLC detection, highlighting its importance in analytical chemistry (K. Verma et al., 1992).

properties

IUPAC Name

(2-hydroxy-4,5-dimethylphenyl)methyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.HI/c1-9-6-11(8-13(3,4)5)12(14)7-10(9)2;/h6-7H,8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBKFRHIUXBEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
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(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 3
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 4
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 5
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 6
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide

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